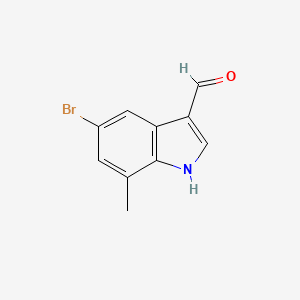

5-Bromo-7-methyl-1H-indole-3-carbaldehyde

Overview

Description

“5-Bromo-7-methyl-1H-indole-3-carbaldehyde” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .

Synthesis Analysis

The synthesis of “5-Bromo-7-methyl-1H-indole-3-carbaldehyde” involves multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Molecular Structure Analysis

The molecular structure of “5-Bromo-7-methyl-1H-indole-3-carbaldehyde” is represented by the empirical formula C10H8BrNO . The molecular weight of this compound is 238.08 .

Chemical Reactions Analysis

“5-Bromo-7-methyl-1H-indole-3-carbaldehyde” and its derivatives are involved in multicomponent reactions (MCRs) . MCRs are high-yielding, operationally friendly, time- and cost-effective . They are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-7-methyl-1H-indole-3-carbaldehyde” include a melting point of 235-240 °C . The compound is solid in form .

Scientific Research Applications

Antiviral Activity

5-Bromo-7-methyl-1H-indole-3-carbaldehyde: derivatives have been explored for their potential as antiviral agents. The indole nucleus, which is present in these compounds, has shown high affinity to multiple receptors, making it a valuable scaffold for developing new therapeutic agents . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and other viruses .

Anti-inflammatory Properties

Indole derivatives, including those of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde , are known to possess anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

The indole scaffold is a prevalent feature in many synthetic drug molecules, including those with anticancer activities5-Bromo-7-methyl-1H-indole-3-carbaldehyde derivatives can be designed to target specific cancer cells, offering a pathway for the development of novel oncological treatments .

Antimicrobial Effects

Indole derivatives have been recognized for their antimicrobial properties5-Bromo-7-methyl-1H-indole-3-carbaldehyde can be utilized to create compounds that combat a variety of microbial infections, potentially leading to new antibiotics or antiseptics .

Antitubercular Activity

The fight against tuberculosis (TB) could benefit from the application of indole derivatives. Research into 5-Bromo-7-methyl-1H-indole-3-carbaldehyde could lead to the discovery of new antitubercular agents, which are much needed in the face of emerging drug-resistant strains of TB .

Antidiabetic Potential

Indole derivatives have shown promise in the management of diabetes. By influencing various biological pathways, 5-Bromo-7-methyl-1H-indole-3-carbaldehyde could be the basis for new antidiabetic medications that help regulate blood sugar levels .

Future Directions

Mechanism of Action

Target of Action

5-Bromo-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. These targets often include various receptors in the body, to which the compound binds with high affinity

Mode of Action

Indole derivatives are generally known for their ability to bind to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

5-bromo-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVROEJTQXCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

16076-86-1 | |

| Record name | 16076-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

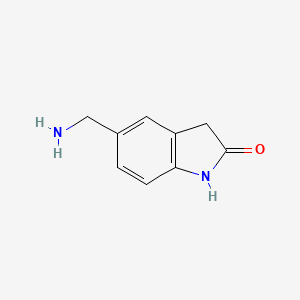

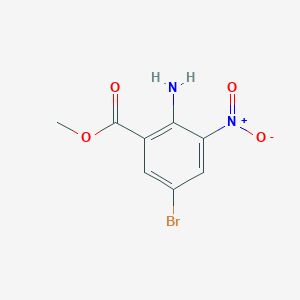

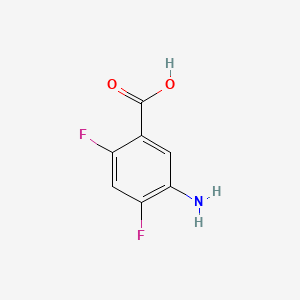

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)